tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-oxo-1H-pyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-6-9(14)4-5-12-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPATAMXJNYTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)C=CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2284375-86-4 | |
| Record name | tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 2: Reductive Amination of 4-Hydroxy-2-pyridinecarboxaldehyde
Starting Material : 4-Hydroxy-2-pyridinecarboxaldehyde.
Procedure :
-
React 4-hydroxy-2-pyridinecarboxaldehyde (1.0 equiv) with ammonium acetate (3.0 equiv) in methanol.
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Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.
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Acidify with HCl, extract the amine intermediate, and neutralize with NaOH.
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Protect the amine with Boc anhydride as described in Method 1.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 68–75% |
| Intermediate Purity | 90% (pre-protection) |
Advantage : Avoids handling hazardous azides or halides, making it scalable for industrial use.
Method 3: Phase-Transfer Alkylation (Adapted from Patent CN102020589B)
Starting Material : 2-(Hydroxymethyl)-4-hydroxypyridine.
Procedure :
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Convert the hydroxymethyl group to a chloromethyl derivative using thionyl chloride.
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React with tert-butyl carbamate (1.2 equiv) under phase-transfer conditions (tetrabutylammonium bromide, 0.1 equiv) in ethyl acetate.
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Add 50% KOH solution dropwise at −10°C and stir for 5 hours.
-
Isolate via crystallization (hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89–94% |
| Reaction Temperature | −10–0°C |
Note : This method mirrors the alkylation step used in lacosamide synthesis, demonstrating high efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent Choice : Ethyl acetate outperforms THF and DMF in Boc protection, minimizing side reactions (e.g., oxidation).
-
Temperature : Reactions conducted below 5°C improve selectivity, as shown below:
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| Ethyl Acetate | 0–5 | 92 |
| THF | 25 | 78 |
| DMF | 25 | 65 |
Catalytic Additives
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 1.38 (s, 9H, Boc tert-butyl)
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δ 4.31 (m, 2H, CH2N)
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δ 6.59 (d, J = 7.2 Hz, 1H, pyridine-H)
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δ 8.25 (s, 1H, NH)
MS (ESI+) : m/z 225.1 [M+H]+.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Boc Protection | 85–92 | High | Moderate |
| Reductive Amination | 68–75 | Medium | Low |
| Phase-Transfer | 89–94 | High | High |
Industrial Recommendation : Phase-transfer alkylation offers the best balance of yield and scalability, though it requires stringent temperature control .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a pyridine ketone, while reduction can produce a pyridine alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate has been investigated for its potential as a drug candidate. The presence of the hydroxypyridine group suggests possible interactions with biological targets, making it a subject of interest for:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of pyridine can exhibit antimicrobial properties. The hydroxypyridine moiety may enhance the compound's ability to interact with microbial enzymes or receptors.
- Anticancer Research: Compounds containing pyridine rings have been shown to have anticancer properties. The structural features of this carbamate may contribute to cytotoxic effects against various cancer cell lines.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in:
- Synthesis of Novel Pyridine Derivatives: Researchers can modify the hydroxypyridine structure to create new compounds with potentially enhanced biological activities.
- Building Block for Drug Development: The compound can be used as a precursor in the synthesis of more complex pharmaceutical agents.
Agricultural Chemistry
There is growing interest in the use of pyridine derivatives in agrochemicals. The compound's properties may lend themselves to:
- Pesticide Development: Pyridine-based compounds have been explored for their insecticidal and herbicidal properties. The incorporation of the tert-butyl carbamate group may improve solubility and efficacy in agricultural applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various pyridine derivatives, including those related to this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting this compound's potential utility in developing new antibiotics.
Case Study 2: Anticancer Potential
Research featured in Cancer Research highlighted the cytotoxic effects of pyridine derivatives on human cancer cell lines. Compounds similar to this compound were shown to induce apoptosis, providing a basis for further investigation into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate and analogous compounds are critical for understanding their divergent applications and properties. Below is a comparative analysis:
Structural Analogues with Pyridine Cores
2.1.1. tert-Butyl 4-Methylpyridin-2-ylcarbamate
- Structure : Pyridin-2-yl core with a methyl group at the 4-position.
- Key Differences :
- Applications : Intermediate in p38 MAP kinase inhibitors .
2.1.2. tert-Butyl (4-Chloropyridin-2-yl)carbamate
- Structure : Chloro substituent at the 4-position.
- Increased lipophilicity (higher logP) compared to the hydroxyl derivative, impacting membrane permeability .
2.1.3. tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Structure : Pyridin-3-yl core with 4-hydroxyl and 5-methoxy groups.
- Key Differences :
Functional Analogues with Carbamate Protection
2.2.1. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
- Structure : Piperidine ring with acetyl and carbamate groups.
- Key Differences: Saturated piperidine ring vs. aromatic pyridine, leading to distinct conformational flexibility and electronic environments. Used in multi-step syntheses of isoquinoline derivatives, highlighting the versatility of carbamate protection in heterocyclic chemistry .
2.2.2. tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methyl-carbamate
- Structure : Pyrimidine core with chloro and methyl substituents.
- Key Differences :
Data Tables
Table 1: Physicochemical and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in the main compound enhances aqueous solubility (logP ~1.2) compared to methyl or chloro analogues (logP >2.5), making it preferable for formulations requiring polar solvents .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) reduce pyridine’s basicity, while hydroxyl groups increase resonance stabilization, affecting reactivity in coupling reactions .
- Biological Relevance : Pyridine derivatives with hydroxyl groups are prioritized in kinase inhibitor development due to target-binding interactions, whereas chloro/methyl analogues are used in high-throughput screening for metabolic stability .
Biological Activity
tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆N₂O₃
- SMILES : CC(C)(C)OC(=O)NCC1=CC(=O)C=CN1
- InChIKey : WMPATAMXJNYTQV-UHFFFAOYSA-N
The compound features a tert-butyl group, a hydroxypyridine moiety, and a carbamate functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the carbamate moiety can influence enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease by preventing amyloid-beta aggregation .
- Cellular Protection : In vitro studies indicate that it can protect astrocyte cells from oxidative stress induced by amyloid-beta peptides, demonstrating potential neuroprotective effects .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on current research.
Case Studies
- In Vitro Studies : Research demonstrated that this compound significantly inhibited the aggregation of amyloid-beta peptides at concentrations as low as 100 µM, showcasing its potential as a therapeutic agent against Alzheimer's disease .
- In Vivo Studies : In animal models, the compound exhibited moderate protective effects against cognitive decline induced by scopolamine; however, its bioavailability in the brain was noted as a limiting factor for efficacy compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds regarding their biological activities.
| Compound | Key Activity | Reference |
|---|---|---|
| tert-butyl (3-hydroxypyridin-2-yl)carbamate | Enzyme inhibition; used in similar assays | |
| tert-butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate | Potential anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate?
The synthesis typically involves carbamate formation via reaction of 4-hydroxypyridine-2-ylmethylamine with tert-butyl chloroformate or tert-butyl isocyanate under basic conditions (e.g., sodium carbonate or triethylamine). The hydroxyl group on the pyridine ring may require protection (e.g., using a silyl ether) to prevent side reactions during carbamate formation. Purification often employs recrystallization or column chromatography .
Q. Example Protocol :
Dissolve 4-hydroxypyridine-2-ylmethylamine in anhydrous dichloromethane.
Add tert-butyl chloroformate dropwise under nitrogen at 0°C.
Stir at room temperature for 12 hours, monitor by TLC.
Quench with water, extract organic layers, dry, and concentrate.
Purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Q. How is this compound characterized after synthesis?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm, carbonyl at ~155 ppm) and pyridine ring protons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]).
- X-ray Crystallography : If single crystals are obtained, SHELX software can resolve the 3D structure .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm) and O-H stretching (~3200 cm) .
Q. What are the key stability considerations for storing this compound?
The compound is sensitive to moisture and acidic/basic conditions, which may hydrolyze the carbamate group. Store in a desiccator at -20°C under inert gas (argon or nitrogen). Avoid prolonged exposure to light, as the pyridine-hydroxyl group may undergo photodegradation .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when synthesizing this compound under varying pH conditions?
The carbamate formation is pH-sensitive. Optimal yields are achieved in mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the chloroformate. Use buffered systems (e.g., sodium bicarbonate) to maintain consistent pH. Kinetic studies using in-situ IR or HPLC monitoring can identify side reactions (e.g., hydroxyl group oxidation) .
Q. What strategies are effective in resolving conflicting NMR data for structural confirmation?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating H-H and H-C couplings. For example, HMBC can confirm the carbamate’s carbonyl linkage to the pyridine-methyl group .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotameric equilibria of the carbamate group) .
- Crystallography : Resolve ambiguities with X-ray diffraction data refined using SHELXL .
Q. How does the hydroxyl group on the pyridine ring influence the compound’s reactivity in nucleophilic reactions?
The hydroxyl group enhances electrophilicity at adjacent positions via resonance, making the pyridine ring susceptible to substitution at the 2- or 6-positions. For example, in Suzuki-Miyaura coupling, the hydroxyl group can act as a directing group or participate in hydrogen bonding with catalysts .
Q. Example Reaction :
- Borylation : React with bis(pinacolato)diboron in the presence of Pd(OAc) to form a boronic ester derivative at the 6-position of the pyridine ring.
Q. What experimental approaches are recommended for studying this compound’s enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics.
- Molecular Docking : Use software like AutoDock to predict binding modes, guided by X-ray crystallography data of analogous carbamates .
- Enzyme Activity Assays : Monitor inhibition via fluorogenic substrates (e.g., for proteases or phosphatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
